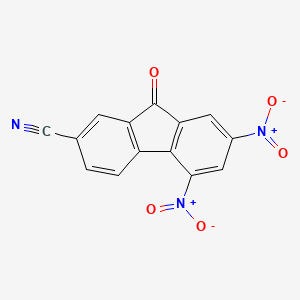![molecular formula C21H15Cl2NO3 B14361428 [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid CAS No. 95413-07-3](/img/structure/B14361428.png)
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is a chemical compound known for its significant anti-inflammatory and analgesic properties. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the development of new pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new NSAIDs.
Mechanism of Action
The mechanism of action of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another common NSAID with comparable effects but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to diclofenac and ibuprofen.
Uniqueness
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit COX enzymes more selectively may result in fewer side effects compared to other NSAIDs .
Properties
CAS No. |
95413-07-3 |
|---|---|
Molecular Formula |
C21H15Cl2NO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[5-benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C21H15Cl2NO3/c22-16-7-4-8-17(23)20(16)24-18-10-9-14(11-15(18)12-19(25)26)21(27)13-5-2-1-3-6-13/h1-11,24H,12H2,(H,25,26) |
InChI Key |
ODIVNFSIJRGPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC3=C(C=CC=C3Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)

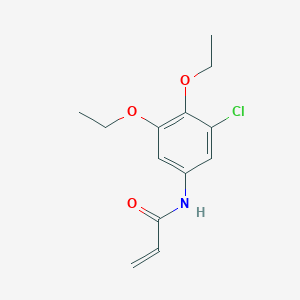
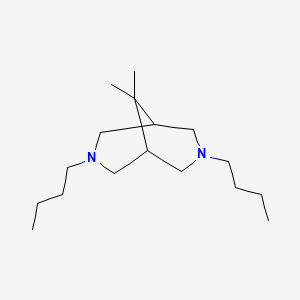
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
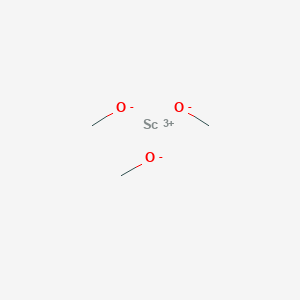

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
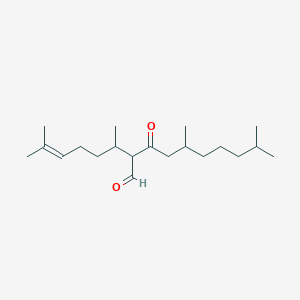
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
